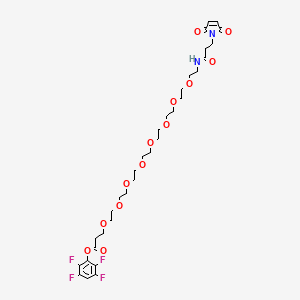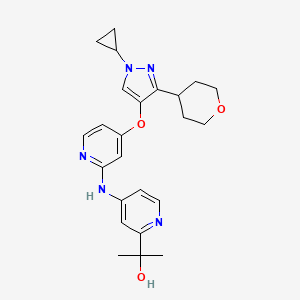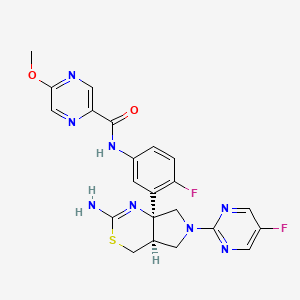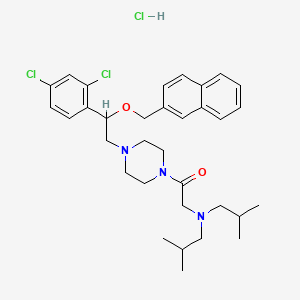
Mal-amido-PEG8-TFP ester
Descripción general
Descripción
Mal-amido-PEG8-TFP ester is a PEG linker containing a maleimide and TFP ester end group . It has a molecular weight of 740.7 g/mol and a molecular formula of C32H44F4N2O13 .
Synthesis Analysis
This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The maleimide group is known for its ability to react specifically with sulfhydryl (-SH) groups, while the TFP ester group can react with primary amines (-NH2) to form stable amide bonds .Molecular Structure Analysis
The this compound molecule contains a total of 96 bond(s). There are 52 non-H bond(s), 11 multiple bond(s), 32 rotatable bond(s), 5 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 ester(s) (aliphatic), 1 secondary amide(s) (aliphatic), 1 imide(s) (-thio) and 8 ether(s) (aliphatic) .Chemical Reactions Analysis
The maleimide group in this compound is reactive with thiols between pH 6.5 and 7.5. The TFP ester can react with primary amine groups and is also less susceptible to undergo hydrolysis compared to NHS ester .Physical And Chemical Properties Analysis
This compound has a molecular weight of 740.7 g/mol and a molecular formula of C32H44F4N2O13 . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Enlace PEG
“Mal-amido-PEG8-TFP ester” es un enlace PEG {svg_1} {svg_2}. Los enlaces PEG se utilizan en sistemas de administración de fármacos para mejorar la solubilidad, la estabilidad y la semivida de los fármacos {svg_3}. Las cadenas PEG hidrofílicas aumentan la solubilidad en agua de un compuesto en medios acuosos {svg_4}. Las cadenas PEG más largas tienen una mejor solubilidad en agua en relación con las cadenas PEG más cortas {svg_5}.
Reacción de maleimida-tiol
El grupo maleimida en “this compound” reacciona fácilmente con los tioles entre pH 6.5 y 7.5 para formar enlaces S-C {svg_6} {svg_7}. Esta propiedad se utiliza en la bioconjugación, donde los grupos maleimida se utilizan para unir biomoléculas a superficies u otras biomoléculas {svg_8}.
Reacción de éster TFP-amina
El grupo terminal de éster TFP en “this compound” puede reaccionar con grupos aminas primarios {svg_9} {svg_10}. Esta reacción es menos susceptible a sufrir hidrólisis en comparación con el éster NHS {svg_11} {svg_12}. Esta propiedad es útil en la síntesis de péptidos y el etiquetado de proteínas {svg_13}.
Enlace PROTAC
“this compound” es un enlace PROTAC basado en PEG {svg_14}. Los PROTAC (Proteolysis Targeting Chimeras) son una clase de fármacos que funcionan reclutando una ligasa de ubiquitina E3 para etiquetar una proteína específica para su degradación {svg_15}. El uso de “this compound” en la síntesis de PROTAC permite la degradación selectiva de las proteínas diana {svg_16}.
Mejora de la solubilidad del fármaco
Las cadenas PEG hidrofílicas en “this compound” pueden aumentar la solubilidad en agua de un compuesto en medios acuosos {svg_17}. Esta propiedad es beneficiosa en la formulación de fármacos, ya que puede mejorar la biodisponibilidad de los fármacos que son poco solubles en agua {svg_18}.
Mejora de la estabilidad
Las cadenas PEG en “this compound” pueden mejorar la estabilidad de los compuestos {svg_19}. Esto es particularmente útil en el desarrollo de biofármacos, donde la estabilidad es un factor crítico {svg_20}.
Mecanismo De Acción
Target of Action
The primary targets of Mal-amido-PEG8-TFP ester are proteins with thiol groups and primary amine groups . The compound contains a maleimide group that is reactive with thiols, and a TFP ester that can react with primary amine groups .
Mode of Action
This compound is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase . This forms a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein . The maleimide group of this compound reacts with thiols between pH 6.5 and 7.5, and the TFP ester reacts with primary amine groups .
Biochemical Pathways
The action of this compound involves the ubiquitin-proteasome system . This system is responsible for protein degradation within the cell . By forming a complex with the target protein and an E3 ubiquitin ligase, this compound facilitates the tagging of the target protein with ubiquitin . The ubiquitin-tagged protein is then recognized and degraded by the proteasome .
Pharmacokinetics
The compound’s peg (polyethylene glycol) base is known to increase water solubility, which could potentially enhance bioavailability .
Result of Action
The result of this compound’s action is the selective degradation of target proteins . This can lead to changes in cellular processes depending on the function of the degraded protein .
Action Environment
The action of this compound is influenced by the pH of the environment . The reactivity of the maleimide group with thiols is optimal between pH 6.5 and 7.5 . Additionally, the stability of the TFP ester, which reacts with primary amine groups, is greater than that of NHS esters, making it less susceptible to hydrolysis .
Safety and Hazards
In case of skin contact with Mal-amido-PEG8-TFP ester, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention. In case of eye contact, wash with copious amounts of water for at least 15 minutes. Assure adequate flushing of the eyes by separating the eyelids with fingers. If irritation persists, seek medical attention. In case of inhalation, remove to fresh air. In severe cases or if symptoms persist, seek medical attention. In case of ingestion, seek medical attention .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Mal-amido-PEG8-TFP ester plays a significant role in biochemical reactions. The Maleimides group in the compound readily reacts with thiols between pH 6.5 and 7.5 to form S-C bonds . This interaction allows this compound to bind with enzymes, proteins, and other biomolecules containing thiol groups.
Molecular Mechanism
The mechanism of action of this compound is primarily through its binding interactions with biomolecules. The TFP ester end group of the compound can react with primary amine groups . This reaction, coupled with the ability of the Maleimides group to form bonds with thiols, allows this compound to interact with a wide range of biomolecules, potentially influencing enzyme activity and gene expression.
Propiedades
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44F4N2O13/c33-24-23-25(34)31(36)32(30(24)35)51-29(42)4-7-43-9-11-45-13-15-47-17-19-49-21-22-50-20-18-48-16-14-46-12-10-44-8-5-37-26(39)3-6-38-27(40)1-2-28(38)41/h1-2,23H,3-22H2,(H,37,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFZOPSEPCSFQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44F4N2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
740.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6,6-Dimethyl-2-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5-(2-morpholin-4-ylethyl)thieno[2,3-c]pyrrol-4-one](/img/structure/B608742.png)







![2-[Bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone](/img/structure/B608757.png)
